Superior Efficacy and Tolerability in Geriatric Patients: Senna vs. Senna + Bisacodyl Combination
A 2024 multicenter, double-blind RCT in patients aged ≥65 years with Rome IV-diagnosed chronic constipation found that senna monotherapy (20 mg sennoside B twice daily) was significantly more effective than a combination of senna (3 mg sennoside B) plus bisacodyl (5 mg), both taken twice daily for 28 days [1]. The senna group showed statistically significantly higher improvement in constipation severity and quality of life (p<0.001 and p=0.012, respectively) [1]. Additionally, the combination group required significantly more dose reductions due to adverse effects (p=0.026) [1].
| Evidence Dimension | Efficacy (Constipation Scoring System and PAC-QoL) and Tolerability |
|---|---|
| Target Compound Data | Significantly higher improvement scores; lower rate of dose reduction due to side effects (p=0.026) |
| Comparator Or Baseline | Senna (3 mg sennoside B) + Bisacodyl (5 mg) twice daily |
| Quantified Difference | p<0.001 (constipation severity), p=0.012 (quality of life), p=0.026 (adverse effect-related dose reduction) |
| Conditions | Randomized, double-blind, multicenter trial (n=105); 28-day treatment duration |
Why This Matters
This demonstrates that for geriatric patients, Senna monotherapy offers superior efficacy and tolerability compared to adding another stimulant, directly impacting procurement decisions for formularies targeting this population.
- [1] Menekşe TS, Sarıtaş A, Utlu SG, Akan AŞ, Tekin E, Ergin M. Effectiveness of senna in treating chronic constipation in geriatric patients presenting to the emergency department: A randomized, double-blind, multicenter study. Turk J Geriatr. 2024;27(3). View Source
